Molecular Weight and Physicochemical Baseline for Derivative Design
2-(1,1-Dioxo-1lambda6-thiolan-3-yl)acetamide (MW 177.22 g/mol) provides a significantly lower molecular weight starting point compared to elaborated sulfone-based inhibitors such as Sulfopin (MW 281.80 g/mol). This lower MW, combined with the presence of a primary amide functional group, offers greater synthetic tractability and reduced steric hindrance for subsequent derivatization [1].
| Evidence Dimension | Molecular weight and functional group availability |
|---|---|
| Target Compound Data | MW 177.22 g/mol; primary acetamide at C3 position |
| Comparator Or Baseline | Sulfopin (Pin1 inhibitor): MW 281.80 g/mol; substituted with chloroacetyl and neopentyl groups |
| Quantified Difference | ΔMW = 104.58 g/mol lower for target compound |
| Conditions | Calculated from molecular formulas (C6H11NO3S vs C11H20ClNO3S) |
Why This Matters
Lower molecular weight and simpler functionalization offer a more versatile starting scaffold for medicinal chemistry programs requiring iterative optimization.
- [1] Dubois et al. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo. Nat Chem Biol. 2021;17(9):954-963. View Source
